molecular formula C6H16N2O B1281634 Bis(3-aminopropyl) Ether CAS No. 2157-24-6

Bis(3-aminopropyl) Ether

Cat. No. B1281634
CAS RN: 2157-24-6
M. Wt: 132.2 g/mol
InChI Key: KRPRVQWGKLEFKN-UHFFFAOYSA-N
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Description

“Bis(3-aminopropyl) Ether” is also known as “Ethylene glycol bis(3-aminopropyl) ether”. It has the molecular formula C8H20N2O2 and a molecular weight of 176.2566 .


Synthesis Analysis

The synthesis of “Bis(3-aminopropyl) Ether” involves various methods. One method involves the use of acrylonitrile and diethylene glycol in a two-step reaction . Another method involves melt transurethane polycondensation of isophorone diamine or diethylene glycol bis(3-aminopropyl) ether with bis(hydroxyethyl) hexanediurethane, bis(hydroxyethyl) isophoronediurethane or bis(hydroxyethyl) piperazinediurethane .


Molecular Structure Analysis

The IUPAC Standard InChI for “Bis(3-aminopropyl) Ether” is InChI=1S/C8H20N2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-10H2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“Bis(3-aminopropyl) Ether” is used in various chemical reactions. For instance, it is used in the synthesis of chitosan-based hydrogels having potential biomedical applications . It is also used in the synthesis of water-dispersible polyurethanes . Furthermore, it is used to improve CO2 permeance by the CO2-philic group, namely ether oxygen .


Physical And Chemical Properties Analysis

“Bis(3-aminopropyl) Ether” has a density of 1.005 g/mL at 25 °C (lit.), a melting point of -32 °C, a boiling point of 146-148 °C/4 mmHg (lit.), and a flashing point of >230 °F . Its vapor pressure is <0.001 hPa at 20 °C, and it has a refractive index of n20/D 1.464 (lit.) .

Scientific Research Applications

CO2 Separation from Flue Gas

Bis(3-aminopropyl) Ether, also known as Diethylene Glycol Bis(3-aminopropyl) Ether, has been used in the development of an antioxidative composite membrane for CO2 separation from flue gas . The ether oxygen in the compound improves CO2 permeance by acting as a CO2-philic group .

Fabrication of Nanocomposites for CO2 Capture

This compound has also been used in the fabrication of nanocomposites for CO2 capture . This application is particularly relevant in the context of climate change and the need for effective carbon capture technologies.

Synthesis of Aliphatic Thermoplastic Polyurethane-Ureas and Polyureas

Bis(3-aminopropyl) Ether has been used in the synthesis of aliphatic thermoplastic polyurethane-ureas and polyureas . These materials have a wide range of applications, including in the automotive and medical industries.

Bioconjugation Reagents

Bis(3-aminopropyl) Ether can be used as a bioconjugation reagent . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.

Drug Delivery System (DDS) Research Reagents

This compound can also be used as a research reagent in the development of drug delivery systems . Drug delivery systems are engineered technologies for the targeted delivery and/or controlled release of therapeutic agents.

Cross-linkers

Bis(3-aminopropyl) Ether can be used as a cross-linker . Cross-linkers are used in polymer chemistry to link chains together, which can alter the physical properties of a material.

Safety and Hazards

“Bis(3-aminopropyl) Ether” is considered hazardous. It can cause severe skin burns and eye damage (H314), and it is a flammable liquid (H227) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-(3-aminopropoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c7-3-1-5-9-6-2-4-8/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPRVQWGKLEFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511222
Record name 3,3'-Oxydi(propan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-aminopropyl) Ether

CAS RN

2157-24-6
Record name 3,3'-Oxydi(propan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3-aminopropyl) Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,7-diamino-3,5dioxaheptane; 1,10-diamino-4,7-dioxadecane; 1,10-diamino-4,7-dioxa-5-methyldecane; 1,11-diamino-4,9-dioxaundecane; 1,11-diamino-4,8-dioxa-5-methylundecane; 1,11-diamino-4,8-dioxa- 5,6-dimetyl-7-propyonylundecane; 1,14-diamino-4,7,10-trioxatetradecane, 1,13-diamino-4,7,10-trioxa-5,8-dimethyltridecane; 1,16-diamino-4,7,10,13-tetraoxahexadecane; 1,20-diamino-4,17-dioxaeicosane; and especially 1,12-diamino-4,9-dioxadodecane, 1,14-diamino-4,11-dioxatetradecane, 1,14-diamino-6,6,8(6,8,8)-trimethyl-4,11-dioxatetradecane, and 1,11-diamino-6,6-dimethyl-4,8-dioxaundecane and the compounds specificed in formulas (b) and (c) wherein m is 2 to 14 and k is 7 to 11, respectively.
Quantity
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Reaction Step One
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1,14-diamino-4,11-dioxatetradecane
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[Compound]
Name
1,14-diamino-6,6,8(6,8,8)-trimethyl-4,11-dioxatetradecane
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( b )
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( c )
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Reaction Step Eight
[Compound]
Name
1,10-diamino-4,7-dioxa-5-methyldecane
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0 (± 1) mol
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Reaction Step Nine
Name
1,11-diamino-4,9-dioxaundecane
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0 (± 1) mol
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Reaction Step Ten
[Compound]
Name
1,11-diamino-4,8-dioxa-5-methylundecane
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Reaction Step Eleven
Name
1,14-diamino-4,7,10-trioxatetradecane
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0 (± 1) mol
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Reaction Step Twelve
[Compound]
Name
1,13-diamino-4,7,10-trioxa-5,8-dimethyltridecane
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0 (± 1) mol
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Reaction Step Thirteen
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0 (± 1) mol
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Reaction Step Fourteen
Name
1,20-diamino-4,17-dioxaeicosane
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Reaction Step Fifteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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